Hamycin
Description
Properties
CAS No. |
1403-71-0 |
|---|---|
Molecular Formula |
C22H16N2Na2O8S2 |
Synonyms |
Hamycin |
Origin of Product |
United States |
Hamycin Biosynthesis and Metabolic Engineering Research
Biosynthetic Pathway Elucidation of Hamycin and Analogues
Elucidating the complete biosynthetic pathway of this compound and its analogues involves identifying the initial building blocks, understanding how these units are assembled, and characterizing the enzymes responsible for post-assembly modifications.
Identification of Precursors and Elongation Units
Polyketide biosynthesis generally initiates with a starter unit, followed by iterative condensation with extender units. These units are typically derived from activated forms of simple carboxylic acids, such as acetyl-CoA and malonyl-CoA, or their derivatives like methylmalonyl-CoA. annualreviews.orgwikipedia.org While specific precursors for this compound are not explicitly detailed in the provided search results, the biosynthesis of polyene macrolides in general utilizes acetyl-CoA and other activated precursor units as starters, in addition to propionyl-CoA as elongation units. Malonyl-CoA is a common elongation unit, and methylmalonyl-CoA is also utilized. annualreviews.org Studies on related polyene macrolides like candicidin (B1668254) have shown differential incorporation of carbons from propionate (B1217596) compared to acetate (B1210297). annualreviews.org
Role of Polyketide Synthases in this compound Macrolide Ring Formation
Polyketide synthases (PKSs) are large multienzyme complexes or aggregates responsible for the step-wise assembly of the polyketide chain that forms the macrolide ring. wikipedia.orgmdpi.com In the case of glycosylated polyene macrolides, the macrolactone rings are synthesized by modular polyketide synthases. encyclopedia.pub These enzymatic assembly lines are crucial in selecting starter and extender units, determining the stereochemistry of alcohol and methyl groups, and imposing double-bond geometry. encyclopedia.pub Type I PKSs, which are large, modular megasynthases, are often responsible for producing macrolides, polyethers, and polyenes. wikipedia.org Each module in a Type I PKS typically contains several domains, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP), which work together to produce a β-keto ester intermediate. mdpi.com Additional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) can be present, modifying the β-keto group. mdpi.com The growing polyketide chain is transferred between modules until the final molecule is released. mdpi.com
Enzymatic Glycosylation Steps and Associated Glycosyltransferases (e.g., PegA, NppY, NypY)
Glycosylation, the addition of sugar molecules to the polyketide backbone, is a crucial step in the biosynthesis of this compound and other polyene macrolides, often impacting their biological activity and properties like water solubility. mdpi.comnih.gov Most glycosylated polyene macrolides are modified with a D-mycosamine sugar. encyclopedia.pubnih.gov Glycosyltransferases are the enzymes that catalyze the transfer of activated monosaccharides from nucleotide sugars to acceptor molecules. nih.gov
In the context of hyperglycosylated polyenes, specific glycosyltransferases are involved in adding additional sugar residues. PegA, NppY, and NypY proteins have been identified as extending glycosyltransferases in the biosynthesis of disaccharide-containing polyenes. mdpi.com Specifically, the PegA enzyme catalyzes the incorporation of a second sugar residue into the disaccharide chain of 67-121C, adding mannose to the C4' OH of the mycosamine (B1206536) residue. mdpi.com NppY adds N-acetylglucosamine (GlcNAc) during the biosynthesis of NPP, and NypY adds the second sugar residue of nystatin (B1677061) P1. mdpi.com Homologues of NppY and NypY have been found in the genomes of several Pseudonocardia species. encyclopedia.pub
Genetic and Genomic Studies of this compound Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a genome that together encode the enzymes and regulatory proteins required for the biosynthesis of a secondary metabolite. rsc.orgfrontiersin.org Studies involving the genetic and genomic analysis of this compound and related polyene BGCs provide insights into the organization and regulation of these pathways.
Genome Mining for Related Hyperglycosylated Polyenes
Genome mining is a powerful approach used to identify potential BGCs for natural products, including hyperglycosylated polyenes, by searching genomic databases for genes encoding known biosynthetic enzymes, such as PKSs and glycosyltransferases. mdpi.comnih.govnih.gov Next-generation sequencing has revealed that BGCs for polyenes like nystatins, candicidins, and pimaricins are frequently present in various actinomycete genomes. mdpi.comnih.gov Genome mining efforts have identified homologues of glycosyltransferases like PegA, NppY, and NypY in other genomes, suggesting the potential for discovering new glycosylated polyenes. mdpi.comencyclopedia.pub Bioinformatic analyses have identified over 250 polyene BGCs, some of which are predicted to encode potentially valuable new polyenes not found through traditional screening. nih.govnih.gov
Bioinformatic Predictions of Biosynthetic Pathways
Bioinformatic tools and analyses play a significant role in predicting the potential biosynthetic pathways encoded by identified gene clusters. mdpi.comnih.govnih.gov By analyzing the genes within a BGC, researchers can predict the types of enzymes present and infer the steps involved in the synthesis of the natural product. frontiersin.org Bioinformatic studies predict possible biosynthetic pathways for several types of hyperglycosylated polyenes. mdpi.comnih.gov For example, genome mining previously uncovered a pentaene BGC in the genome of Saccharopolyspora gloriosae, and bioinformatic analysis predicted a structure similar to selvamicin but with different glycosylation. mdpi.com Bioinformatic predictions can also suggest the functions of individual genes within a cluster, such as those involved in macrolactone synthesis, oxidation, or sugar attachment. encyclopedia.pubfrontiersin.org
Table 1: Key Enzymes and Their Predicted Roles in Polyene Biosynthesis
| Enzyme Type | Role in Biosynthesis |
| Polyketide Synthase (PKS) | Catalyzes the assembly of the polyketide chain (macrolactone ring). wikipedia.orgmdpi.com |
| Acyltransferase (AT) | Attaches starter and extender units to the acyl carrier protein. mdpi.com |
| Ketosynthase (KS) | Catalyzes the condensation of starter/intermediate and extender units. mdpi.comrasmusfrandsen.dk |
| Acyl Carrier Protein (ACP) | Holds the growing polyketide chain as a thioester. mdpi.comrasmusfrandsen.dk |
| Ketoreductase (KR) | Reduces β-ketone groups to hydroxyl groups. mdpi.comrasmusfrandsen.dk |
| Dehydratase (DH) | Reduces hydroxyl groups to enoyl groups (introduces double bonds). mdpi.comrasmusfrandsen.dk |
| Enoyl Reductase (ER) | Reduces enoyl groups to alkyl groups (saturates double bonds). mdpi.comrasmusfrandsen.dk |
| Thioesterase (TE) | Facilitates the release of the final product from the PKS. rasmusfrandsen.dk |
| Glycosyltransferase | Catalyzes the transfer of sugar residues to the polyketide backbone or other sugars. nih.gov |
| Cytochrome P450 | Involved in various oxidative modifications, such as forming exocyclic carboxyl groups or hydroxylation. encyclopedia.pubnih.gov |
Table 2: Examples of Extending Glycosyltransferases and Their Substrates
| Glycosyltransferase | Sugar Transferred | Acceptor | Product Example | Source Organism (Implied/Known) |
| PegA | Mannose | C4' hydroxyl of mycosamine in 67-121A | 67-121C | Streptomyces (related to candicidin producer) mdpi.com |
| NppY | N-acetylglucosamine (GlcNAc) | 10-deoxynystatin | NPP | Pseudonocardia (e.g., Ps. autotrophica, Ps. SID8383) mdpi.comencyclopedia.pub |
| NypY | Second sugar residue | Nystatin P1 precursor | Nystatin P1 | Streptomyces (related to nystatin producer) mdpi.com |
Strategies for Biosynthetic Pathway Engineering
Significant progress has been made in the genetic analysis and manipulation of Streptomyces species that produce polyene macrolides. nih.govhilarispublisher.com This has facilitated the engineered biosynthesis of novel polyenes that are challenging to obtain through chemical synthesis alone. nih.govhilarispublisher.com Engineering polyene biosynthetic pathways can involve manipulating genes at both the early and late stages of the process. nih.govhilarispublisher.com
Enhancing this compound Production through Microbial Manipulation
Enhancing the production of antibiotics like this compound through microbial manipulation is a key area of industrial microbiology and biotechnology. wikipedia.orgfrontiersin.org "Wild-type" antibiotic producers often exhibit low production yields. frontiersin.org Various genetic engineering techniques can be employed to increase the maximum product yields in microbial cell factories. wikipedia.orgfrontiersin.org These techniques include introducing mutations, gene amplification using plasmids and vectors to incorporate multiple copies of specific genes, and engineering activators and regulators of antibiotic synthesizing gene clusters. wikipedia.orgfrontiersin.orgresearchgate.net
Modifying genes within a specific biosynthesis or metabolic pathway can potentially enhance production. frontiersin.org For instance, improving the metabolic flux towards precursor availability can be achieved through targeted gene modifications. frontiersin.org Overexpression of resistance genes in antibiotic-producing strains has also been shown to increase antibiotic production by enhancing the organism's self-resistance. researchgate.net
Directed Biosynthesis of Novel this compound Glycoanalogues
Directed biosynthesis involves genetically manipulating the producing organism to generate novel analogues of the natural product. nih.govasm.org For polyene macrolides, this can involve reprogramming the polyketide synthase or engineering late-stage genes responsible for modifying the macrolactone core. asm.org
Glycosylation is a common post-PKS modification in polyene macrolide biosynthesis, typically involving the attachment of an aminodeoxyhexose sugar residue, such as mycosamine, to the macrolactone ring via a glycosidic bond. nih.govingentaconnect.com Recent research has focused on generating polyene macrolides with altered glycosylation patterns, including those with disaccharide modifications. nih.govasm.org For example, glycosyltransferases that catalyze the mannosylation of mycosaminyl sugars of polyene macrolides have been identified and analyzed through heterologous expression in Streptomyces strains. asm.org These studies have demonstrated the potential to create disaccharide-modified polyenes, which may exhibit improved pharmacological properties, such as enhanced water-solubility. nih.govasm.orgmdpi.com
The directed biosynthesis of novel this compound glycoanalogues could involve similar strategies, targeting the glycosylation machinery within Streptomyces pimprina or introducing genes from other organisms with known glycosyltransferase activity to modify the this compound structure. This approach holds promise for generating this compound derivatives with potentially improved characteristics.
Molecular and Cellular Mechanisms of Hamycin S Action
Interaction with Fungal Cell Membrane Components
Hamycin, like other polyene antifungals, primarily targets the fungal cell membrane. ontosight.aiontosight.ai This interaction is crucial for its antifungal activity. ontosight.ai
Ergosterol (B1671047) Binding Specificity and Dynamics
This compound selectively binds to ergosterol, a sterol that is a major component of the fungal cell membrane. oup.comoup.comontosight.aisdbidoon.com This selective binding is a key factor in this compound's ability to target fungal cells while exhibiting lower toxicity to mammalian cells, which primarily contain cholesterol instead of ergosterol. fishersci.caresearchgate.net Studies have shown that the binding of this compound to Candida cells is rapid, reaching a maximum level within 10 minutes in in vitro experiments using formalin-killed Candida cells. oup.com This binding occurs with both live and killed Candida cells, suggesting that it may not involve an energy-dependent biochemical process. oup.comoup.com
Mechanism of Membrane Permeabilization and Intracellular Leakage
The binding of this compound to ergosterol in the fungal cell membrane causes changes in membrane permeability. ontosight.aiontosight.ai This disruption leads to the leakage of essential intracellular components, ultimately resulting in fungal cell death. ontosight.aiontosight.aisdbidoon.commims.com This mechanism is a common feature among polyene antibiotics, which form transmembrane channels or pores in sterol-containing membranes, allowing the efflux of vital cytoplasmic components like potassium ions (K⁺). researchgate.netlipidmaps.orgscribd.com
Modulation of Fungal Cell Surface Properties
Beyond direct membrane permeabilization, this compound also influences the physical and chemical properties of the fungal cell surface. oup.comoup.com
Impact on Cell Surface Hydrophobicity
This compound treatment has been shown to significantly decrease the cell surface hydrophobicity (CSH) of Candida albicans. oup.comoup.com Cell surface hydrophobicity is an important factor in fungal interactions with host tissues and immune cells. oup.comfrontiersin.org A decrease in CSH can alter how fungal cells interact with their environment and host defense mechanisms. oup.com
Effects on Fungal Susceptibility to Phagocytosis by Macrophages
A notable effect of this compound is its ability to increase the susceptibility of Candida albicans to phagocytosis by murine macrophages. oup.comoup.comnih.gov This increased vulnerability to killing by macrophages is observed after pretreatment of Candida cells with this compound. oup.comoup.com This suggests that this compound induces biochemical or physicochemical alterations on the fungal cell surface that make them more readily recognized and engulfed by macrophages. oup.comoup.com This modulatory activity on phagocytosis, in addition to its direct antifungal effects, is of particular interest as it may enhance the therapeutic efficacy of the antibiotic. oup.comoup.com Notably, studies have indicated that this effect on phagocytosis by macrophages has not been reported for other antifungal antibiotics like amphotericin B or fluconazole (B54011), suggesting a unique action of this compound. oup.com
Comparative Analysis of this compound's Mode of Action with Other Polyene Antifungals
This compound belongs to the class of polyene antifungal antibiotics, which share the common characteristic of binding to sterols in the fungal cell membrane. ontosight.aiontosight.aiscribd.com Other well-known polyenes include Amphotericin B and Nystatin (B1677061). mims.comlipidmaps.orgscribd.comwikipedia.orgnih.gov While all polyenes interact with ergosterol to disrupt membrane integrity, there can be differences in their specific interactions and downstream effects. researchgate.netnih.govasm.org
Like Amphotericin B and Nystatin, this compound's primary fungicidal action is attributed to its binding to ergosterol and subsequent membrane permeabilization, leading to leakage of intracellular contents. ontosight.aiontosight.aisdbidoon.commims.comlipidmaps.orgscribd.com This interaction causes changes in membrane permeability and ultimately results in cell death. ontosight.aiontosight.aisdbidoon.commims.com
However, research suggests that while many polyenes induce potassium leakage and cell death at similar concentrations (Group I polyenes like Filipin and Etruscomycin), others, including the heptaenes like Amphotericin B and this compound, and the tetraene Nystatin, show considerable potassium leakage at lower concentrations than those required for cell death or hemolysis (Group II polyenes). nih.govasm.org This indicates a more complex interaction with the membrane for Group II polyenes, where fungistatic effects (inhibition of growth) might be observed at lower concentrations than fungicidal effects (killing). asm.org
Furthermore, this compound exhibits a unique property of increasing the susceptibility of Candida cells to phagocytosis by macrophages, an effect not observed with Amphotericin B or fluconazole in comparative studies. oup.com This suggests that while the core mechanism of membrane interaction is shared among polyenes, this compound possesses additional mechanisms that modulate the fungal cell surface in a way that enhances host immune cell recognition and clearance. oup.comoup.com
Data Table: Comparative Effects of this compound and Other Antifungals on Candida albicans Cell Surface Properties and Phagocytosis
| Antifungal Agent | Effect on Cell Surface Hydrophobicity (CSH) | Effect on Susceptibility to Phagocytosis by Macrophages |
| This compound | Decreased oup.comoup.com | Increased oup.comoup.comnih.gov |
| Amphotericin B | Not reported to increase susceptibility oup.com | No observed increase in susceptibility oup.com |
| Fluconazole | Not reported to increase susceptibility oup.com | No observed increase in susceptibility oup.com |
Note: This table is a static representation of data discussed in the text and is intended to illustrate comparative findings. Interactive features would be available in a dynamic format.
Hamycin Chemical Synthesis and Structural Modification Studies
Synthetic Methodologies for Hamycin Scaffolds and Related Polyenes
Polyene macrolides, including this compound, are typically synthesized by streptomycetes and related actinobacteria through complex biosynthetic pathways. mdpi.com These pathways often involve modular polyketide synthases that assemble the aglycone core, along with enzymes for sugar synthesis and attachment. researchgate.net
While the primary production of this compound is through fermentation of Streptomyces pimprina, chemical synthesis and modification techniques are employed to generate analogues and study structure-activity relationships. google.commdpi.com Chemical glycosylation methods can be used to add sugar moieties to polyenes, offering a more easily scalable approach compared to enzymatic reactions, although polyenes have poor solubility in the aqueous buffers typically used in enzymatic processes. mdpi.com
Rational Design and Synthesis of this compound Analogues
Rational design and synthesis of this compound analogues involve targeted modifications to the molecule's structure to alter its properties. googleapis.commdpi.comnih.gov This approach is guided by an understanding of how specific structural features relate to biological activity (Structure-Activity Relationship). gardp.orgwikipedia.org
Modifications of the Glycosyl Moiety (e.g., Trisaccharide, Tetrasaccharide)
The glycosyl moiety of polyene antibiotics plays a significant role in their interaction with biological targets and their pharmacokinetic properties. This compound contains a mycosamine (B1206536) sugar residue. mdpi.comcore.ac.uk Modifications to this sugar moiety, such as extending the saccharide chain, can influence water solubility and cellular uptake. mdpi.com
Studies have explored converting disaccharide-containing heptaenes like 67-121C (related to this compound) into forms containing branched trisaccharide or tetrasaccharide chains using chemical glycosylation methods. mdpi.com These modifications are of interest for developing analogues with potentially improved activity and reduced toxicity. mdpi.com
Derivatization at Key Functional Groups
This compound possesses various functional groups, including hydroxyl, carboxyl, and amino groups, which can be targeted for chemical derivatization. nih.govrsc.org Selective functionalization of these groups in the presence of others is a synthetic challenge but allows for the creation of diverse analogues. nih.gov Derivatization can alter the molecule's polarity, charge, and interactions with biological membranes and targets. nih.govresearchgate.net
For example, modification of the amino group of the mycosamine sugar has been explored in related polyenes to improve water solubility and reduce hemolytic activity. mdpi.com
Salt Form Development for Research Applications (e.g., Triethylamine (B128534) Salt)
Developing different salt forms of this compound can impact its solubility, stability, and suitability for various research applications and formulations. While the search results did not specifically detail the synthesis of a triethylamine salt of this compound, the development of salt forms is a common strategy in pharmaceutical research to improve the properties of drug candidates. nih.gov For instance, ammonium (B1175870) salts of phospholipids (B1166683) have been used in studies involving liposome-encapsulated this compound for drug delivery research. cenmed.com
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in the chemical structure of this compound and its analogues affect their biological activity, particularly antifungal potency. gardp.orgwikipedia.orgfrontiersin.org
Correlating Specific Structural Features with Antifungal Potency
SAR investigations aim to identify the specific parts of the this compound molecule responsible for its antifungal effects. gardp.org For polyene antibiotics like this compound, the interaction with ergosterol (B1671047) in the fungal cell membrane is a key mechanism of action. ijpsr.comnih.govsathyabama.ac.inpharmacy180.com
Studies on related polyenes have shown that the mycosamine sugar is strictly required for promoting a direct binding interaction with sterols like ergosterol, and its deletion can abolish antifungal activity. core.ac.ukresearchgate.net This suggests the glycosyl moiety is a critical structural feature for the antifungal potency of this compound. The conjugated polyene (heptaene) structure is also essential for this interaction and the formation of membrane pores. ijpsr.comgoogle.compharmacy180.com
While detailed SAR data specifically for a wide range of this compound analogues was not extensively found in the provided search results, the principles of SAR applied to other polyenes highlight the importance of the polyene chain length, the nature and position of hydroxyl groups, the amino sugar, and the presence of an aromatic moiety (in the case of aromatic heptaenes like this compound) in determining antifungal activity and toxicity. wikipedia.orgpharmacy180.com
Research on liposomal formulations of this compound has demonstrated that incorporating the drug into liposomes can maintain antifungal activity while reducing toxicity, suggesting that formulation and presentation of the molecule also influence its effective biological activity. nih.govoup.comnih.gov
Influence of Polyol Region Structure on Biological Activity
The biological activity of polyene macrolide antibiotics, such as this compound, is significantly influenced by their molecular structure, particularly the hydrophilic polyol region. This region, typically located opposite the hydrophobic polyene chromophore, plays a crucial role in the interaction of these compounds with sterols in cell membranes and subsequent pore formation or membrane disruption, which underlies their antifungal properties. nih.govmims.com
Detailed research into the structure-activity relationship (SAR) of polyene antibiotics has highlighted the importance of the hydroxylation pattern within the polyol segment. Studies comparing the antifungal activity of various polyene macrolides and their derivatives have revealed a significant influence of the structure of the C-7 to C-10 polyol region on antifungal potency. wikipedia.org Analysis of in vitro antifungal activity data in relation to the positions of hydroxyl groups in this region indicates that the most active compounds are those possessing hydroxyl groups at positions C-8 and C-9, or at positions C-7 and C-10. wikipedia.org Conversely, antibiotics featuring hydroxyl groups at both C-7 and C-9 have demonstrated the lowest activity within this comparative analysis. wikipedia.org
Further research involving biosynthetic engineering of related polyene macrolides, such as nystatin (B1677061) analogues, provides additional insights into the specific impact of polyol modifications. Modifications targeting the C-9-C-10 region of a heptaene nystatin analogue (S44HP) were explored. wikidata.org The introduction of a C-9 hydroxyl group coupled with the blockage of C-10 hydroxylation resulted in a drastic decrease in both antifungal and hemolytic activities of the resulting analogues. wikidata.org In contrast, the single removal of the C-10 hydroxyl group through targeted inactivation had only a marginal effect on these activities. wikidata.org These findings suggest a sensitive dependence of biological activity on the precise arrangement and presence of hydroxyl groups within the polyol region.
The data underscore that the specific positioning and presence of hydroxyl groups within the polyol region are critical determinants of the biological potency of polyene macrolides. The hydrophilic nature conferred by these hydroxyls is essential for membrane interaction, but their exact spatial arrangement dictates the efficacy of this interaction and the subsequent biological effect.
| Polyol Hydroxyl Positions (C7-C10) | Observed Relative Antifungal Activity (Based on Comparative Studies) |
| C-8 and C-9 | Most Active |
| C-7 and C-10 | Most Active |
| C-7 and C-9 | Lowest Activity |
| Polyol Modification (Nystatin Analogue S44HP) | Observed Relative Biological Activity (Antifungal and Hemolytic) |
| C-9 Hydroxyl Introduced, C-10 Hydroxylation Blocked | Drastic Decrease |
| C-10 Hydroxyl Removed | Marginal Effect |
Antifungal and Antimicrobial Spectrum Research of Hamycin
In Vitro Efficacy Against Pathogenic Fungi
Hamycin has demonstrated potent in vitro antifungal activity against a broad spectrum of pathogenic fungi. wikipedia.orgwikipedia.org Investigations have focused on its effects on both yeast species and filamentous fungi, highlighting its potential as an antifungal agent.
Studies on Yeast Species (e.g., Candida albicans, Cryptococcus neoformans)
Research has shown this compound's effectiveness against various yeast species, including prominent pathogens like Candida albicans and Cryptococcus neoformans. wikipedia.orgwikipedia.orghznu.edu.cnfishersci.ie Studies have evaluated the minimal inhibitory concentrations (MICs) of this compound against different yeast isolates. For instance, in one study, the in vitro sensitivity of 28 pathogenic yeast isolates, including C. albicans, C. lusitaniae, C. parapsilosis, Cryptococcus neoformans, Torulopsis glabrata, and Trichosporon beigelii, to this compound was tested using a standard double-dilution broth procedure. hznu.edu.cnfishersci.ie
The results indicated that most of the tested species showed greater sensitivity to this compound compared to Amphotericin B, with the exception of C. parapsilosis. hznu.edu.cnfishersci.ie MIC values for this compound against C. albicans, C. parapsilosis, C. tropicalis, Cr. neoformans, and To. glabrata were reported to be in the range of < 0.195 to 1.56 µg/ml for Amphotericin B, while for this compound, with the exception of C. parapsilosis (MICs 25-100 µg/ml), all other yeast isolates showed lower values (MIC ≤ 0.195-0.78 µg/ml) than Amphotericin B (MICs < 0.195-6.25 µg/ml). fishersci.ie
This compound's interaction with yeast cells, particularly C. albicans, has been investigated, showing that it selectively binds to cell wall ergosterol (B1671047). wikipedia.org This binding is believed to be crucial for its antifungal action. wikipedia.org Furthermore, this compound has been shown to increase the susceptibility of C. albicans to phagocytosis by murine macrophages. wikipedia.org
Studies on Filamentous Fungi (e.g., Histoplasma capsulatum, Blastomyces dermatitidis, Aspergillus niger)
This compound has also demonstrated activity against filamentous fungi, including Histoplasma capsulatum, Blastomyces dermatitidis, and Aspergillus niger. wikipedia.orgwikipedia.org In vitro studies have indicated its effectiveness against these pathogens. wikipedia.orgwikipedia.org Research involving experimental infections in mice has further explored the efficacy of this compound against fungi such as Cryptococcus neoformans and Histoplasma capsulatum. guidetopharmacology.org Studies have shown that this compound can eradicate Cryptococcus from the brains of infected mice at certain dosage levels when administered intraperitoneally. guidetopharmacology.org While oral administration was less effective, mice did not appear ill and gained weight. guidetopharmacology.org Intravenous therapy protected mice infected with Cryptococcus neoformans from death but did not fully eradicate the infection. guidetopharmacology.org For Histoplasma capsulatum, intraperitoneal therapy with colloidal this compound was able to clear the infection in some, but not all, infected mice. guidetopharmacology.org
Activity Against Protozoan Parasites (e.g., Leishmania species)
Beyond its antifungal properties, this compound has also shown activity against protozoan parasites, specifically Leishmania species. mims.comhznu.edu.cn Studies have indicated that this compound is remarkably effective in killing Leishmania donovani promastigotes in a liquid medium at a concentration of 0.2 µg/ml. mims.com This suggests a potent direct effect on the parasite. This compound's primary site of action on L. donovani promastigote cells appears to be membrane sterols, leading to a loss of the permeability barrier essential for the parasite's survival. mims.com The lower minimum inhibitory concentration of this compound compared to other established drugs warrants further investigation, particularly in light of increasing reports of clinical resistance to other treatments for leishmaniasis. mims.com Further research has explored the use of liposomal this compound formulations, which have shown enhanced microbicidal activity and reduced toxicity in experimental leishmaniasis in a hamster model under in vivo conditions. ajol.info
Mechanisms of Hamycin Resistance in Microorganisms
Fungal Adaptive Responses to Hamycin Exposure
Fungi can exhibit adaptive responses to this compound exposure, which may contribute to the development of resistance. These responses can involve changes in gene expression and cellular processes aimed at mitigating the drug's effects. While the specific adaptive responses to this compound are not as extensively documented as for some other antifungals, studies on polyene resistance in general provide insights. For instance, exposure to antifungal agents can induce changes in the expression of genes involved in ergosterol (B1671047) biosynthesis and efflux pumps nih.gov. The adaptive immune system, particularly T-cells, plays a crucial role in antifungal host defense, with well-balanced Th1 and Th17 cell responses being important for effective clearance of fungal organisms frontiersin.orgnih.govnih.gov. Although this relates to host immunity rather than direct fungal adaptation to the drug, it highlights the complex interplay in combating fungal infections.
Molecular Basis of Resistance (e.g., Ergosterol Pathway Alterations, Efflux Pump Mechanisms)
The primary molecular mechanisms of this compound resistance in fungi often involve modifications to the drug's target, ergosterol, or the activation of efflux pumps that expel the drug from the cell nih.gov.
Alterations in the Ergosterol Pathway: this compound binds specifically to ergosterol in the fungal cell membrane ontosight.ai. Changes in the ergosterol biosynthetic pathway can lead to decreased ergosterol levels or the accumulation of alternative sterols in the fungal membrane nih.govbiorxiv.orgfrontiersin.org. These alterations can reduce the binding affinity of this compound, thereby conferring resistance. Mutations in genes involved in ergosterol biosynthesis, such as ERG genes (e.g., ERG2, ERG3, ERG6, and ERG11), have been linked to resistance to polyenes like amphotericin B, which shares a similar mechanism of action with this compound nih.gov. For example, loss of function mutations in erg3 and erg6 have been reported to result in antifungal drug resistance in fungal pathogens biorxiv.org. Erg3 is involved in the main ergosterol pathway, and its loss can prevent the formation of toxic sterol intermediates biorxiv.org. Erg6a is a key enzyme whose loss of function can divert ergosterol synthesis to produce cholestatype sterols, leading to resistance to amphotericin B biorxiv.org.
Efflux Pump Mechanisms: Fungi can also develop resistance by actively pumping this compound out of their cells through the action of efflux pumps nih.govscribd.com. These membrane-bound transporters can recognize and extrude antifungal drugs, reducing their intracellular concentration below therapeutic levels nih.govmdpi.comnih.govnih.gov. ABC (ATP-binding cassette) efflux pumps, such as Cdr1p and Cdr2p in Candida species, have been implicated in mediating resistance to various antifungal agents by extruding them from the cell mit.edu. While specific studies on this compound and efflux pumps were not extensively detailed in the search results, efflux pumps are a common mechanism of antifungal resistance across different drug classes, including polyenes nih.gov.
Data on Ergosterol Biosynthesis Genes and Resistance:
| Gene | Role in Ergosterol Synthesis | Potential Impact on Polyene Resistance | Relevant Species (Examples from Search Results) |
| ERG2 | Involved in ergosterol biosynthesis | Linked to Amphotericin B resistance | Candida species nih.gov |
| ERG3 | C-5 sterol desaturase | Linked to Amphotericin B resistance, prevents toxic sterol formation biorxiv.org | Candida species, Mucor circinelloides nih.govbiorxiv.org |
| ERG6 | C-24 sterol methyltransferase | Linked to Amphotericin B resistance, leads to alternative sterol production biorxiv.org | Candida species, Mucor circinelloides nih.govbiorxiv.org |
| ERG11 | Lanosterol 14α-demethylase (target of azoles) | Alterations can impact overall sterol profile, potentially affecting polyene susceptibility frontiersin.org | Candida species, Aspergillus fumigatus nih.govfrontiersin.org |
Strategies to Mitigate or Overcome this compound Resistance in Research Models
Research into strategies to mitigate or overcome this compound resistance often focuses on understanding the underlying mechanisms and developing approaches to counteract them dntb.gov.ua. While specific strategies for this compound were not extensively detailed, general approaches to combat antifungal resistance in research models include:
Targeting Resistance Mechanisms: Strategies could involve developing compounds that inhibit the efflux pumps responsible for this compound extrusion or agents that restore ergosterol levels or alter membrane composition to enhance this compound binding mdpi.comnih.govnih.gov.
Combination Therapy: Using this compound in combination with other antifungal agents that have different mechanisms of action could help overcome resistance and potentially reduce the required dosage of this compound, thus limiting the selective pressure for resistance development. This approach is commonly explored in antifungal research google.com.
Investigating Novel Compounds: Research continues into identifying and developing new antifungal compounds with distinct targets or mechanisms of action that are not affected by existing resistance mechanisms nih.gov.
Understanding Adaptive Responses: Further research into the specific adaptive responses of fungi to this compound exposure could reveal new targets for intervention.
Exploring Host-Directed Therapies: While not directly targeting fungal resistance mechanisms, bolstering the host's immune response could aid in clearing fungal infections, potentially reducing the reliance on antifungal drugs and the risk of resistance development frontiersin.orgnih.govnih.govimmunology.org.
Data on Strategies to Combat Antimicrobial Resistance (General):
| Strategy | Description | Potential Relevance to this compound Resistance Research |
| Inhibiting Efflux Pumps | Developing compounds that block the activity of drug efflux pumps. | Highly relevant, as efflux is a known resistance mechanism for antifungals. mdpi.comnih.govnih.gov |
| Combination Therapy | Using multiple drugs with different mechanisms of action. | Relevant for overcoming existing resistance and preventing development. google.com |
| Developing Novel Antifungals | Discovering compounds with new targets or mechanisms. | Essential for providing alternatives when resistance emerges. nih.gov |
| Enhancing Host Immunity | Modulating the host immune response to better combat infection. | Can reduce reliance on antifungals. frontiersin.orgnih.govnih.govimmunology.org |
| Targeting Ergosterol Biosynthesis (indirect) | While resistance involves reduced ergosterol, targeting other enzymes in the pathway could be explored in combination. frontiersin.org | Relevant for understanding and potentially modulating the target. |
Analytical Methodologies for Hamycin Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Content Determination
Chromatography plays a vital role in separating hamycin from impurities and its individual components, allowing for the assessment of purity and the accurate determination of its content in various preparations.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and analysis of this compound components. A developed two-stage chromatography method for this compound separation involves an initial purification step using silica (B1680970) gel column chromatography, followed by preparative HPLC. In the first stage, this compound complex dissolved in methanol (B129727) is loaded onto a silica gel column and eluted with a methanol-chloroform mixture (5:3, v/v) to remove admixtures. bioforumconf.com The fractions containing the this compound complex are combined and concentrated. bioforumconf.com The second stage employs preparative HPLC with Venusil XBP (L) columns and a gradient mobile phase of methanol and water, starting at 60% methanol and increasing to 65% methanol. bioforumconf.com The effluent is monitored at 384 nm, and fractions containing this compound A and this compound B are collected for further analysis. bioforumconf.com
A reverse-phase HPLC method has also been developed and validated for the simultaneous determination of this compound and ketoconazole (B1673606) in pharmaceutical cream. ijpsr.comijpsr.com This method utilizes a Thermosil C-18 column (250 mm, 4.6 mm, 5µm) with a mobile phase consisting of 0.4% (v/v) diisopropylamine (B44863) in methanol and 0.5% (w/v) ammonium (B1175870) acetate (B1210297) in distilled water (90:10 % v/v), adjusted to pH 6.5 with glacial acetic acid. ijpsr.com The flow rate is maintained at 1.0 ml/min. ijpsr.com This method demonstrated linearity for this compound over a concentration range of 50-250 μg/ml, with a retention time of 2.433 min. ijpsr.com The method was validated according to ICH and USP guidelines, confirming its specificity, accuracy, precision, reliability, and reproducibility for the routine determination of this compound in pharmaceutical formulations. ijpsr.comijpsr.com
Countercurrent distribution has also been used to isolate this compound, revealing three fractions with antibiotic activity, including a major fraction comprising 48% of the total activity. nih.gov Analysis of these fractions involved plotting absorption at 383 nm and evaluating antibiotic activities using a cup-plate assay with Paecilomyces varioti. nih.gov
Application of UV Detection and Spectroscopic Analysis
UV detection is commonly coupled with HPLC for the analysis of this compound, leveraging its characteristic absorbance properties. The effluent in the preparative HPLC method for separating this compound components is continuously monitored at 384 nm. bioforumconf.com For the simultaneous determination of this compound and ketoconazole by RP-HPLC, UV detection is performed at 263 nm. ijpsr.com this compound exhibits a UV maximum at 383 nm in 80% methanol. ijpsr.com
UV-Visible spectrophotometry can also be used for the simultaneous estimation of this compound and ketoconazole in cream formulations using the simultaneous equation method. slideshare.netslideshare.net Using acetonitrile: 0.5% w/v Ammonium acetate (80:20v/v) as a solvent, the absorbance maxima were found to be 381.5 nm for this compound. slideshare.netslideshare.net This method was validated for accuracy, precision, LOQ, LOD, and ruggedness. slideshare.net
Spectroscopic analysis, including UV, IR, and mass spectrometry, is used to characterize the collected fractions of this compound components after chromatographic separation. bioforumconf.com UV-Vis spectrophotometry is a fundamental technique in pharmaceutical analysis, used for both quantitative and qualitative analysis, and can be employed as a detector in HPLC systems. pageplace.de
Bioanalytical Assays for this compound Concentration Measurement
Bioanalytical assays, particularly microbiological methods, are essential for determining the biological activity and concentration of this compound, especially in complex biological matrices where chemical interference can be a challenge.
Microbiological Bioassays (e.g., Cylinder-Plate Diffusion Assay with Paecilomyces varioti)
Microbiological bioassays are widely used to measure the concentration of this compound based on its antifungal activity. The cylinder-plate diffusion assay is a common technique for determining antibiotic potency. liofilchem.netresearchgate.net This method relies on the diffusion of the antibiotic from a cylinder placed on an agar (B569324) medium inoculated with a susceptible microorganism. liofilchem.netresearchgate.net The diameter of the zone of inhibition around the cylinder is proportional to the antibiotic concentration. liofilchem.net
A suitable bioassay for measuring this compound concentrations in biological fluids utilizes Paecilomyces varioti as the indicator organism. nih.govnih.govasm.org This bioassay has a reported sensitivity in the range of 0.01 to 0.02 μg/ml. nih.govnih.govasm.org While a linear dose-response curve is obtained for amphotericin B using this method, the curve for this compound is curvilinear. nih.govnih.govasm.org This cylinder-plate diffusion bioassay technique with P. varioti offers increased sensitivity and is suitable for determining this compound amounts in serum and other biological fluids. asm.org The lower limits of sensitivity for this assay are in the range of 0.01 to 0.02 μg/ml, although values below this may be detected. asm.org
Other indicator organisms, such as Saccharomyces cerevisiae, have also been used in bioautographic techniques for detecting this compound after paper chromatography. google.com
Detection and Quantification in Biological Matrices for Pre-clinical Studies
Quantifying this compound in biological matrices is crucial for preclinical studies to understand its distribution and behavior in the body. Bioassays, such as the cylinder-plate diffusion method with Paecilomyces varioti, have been used to measure this compound levels in various clinical and experimental materials, including sera, urines, cerebrospinal fluids, and tissue homogenates. asm.org Reported this compound serum levels measured by this bioassay ranged from 0.01 to 3.5 μg/ml. nih.gov
While bioassays provide a measure of biological activity, chromatographic methods, particularly HPLC coupled with sensitive detectors like mass spectrometry (MS), offer advantages for specific and sensitive quantification of drugs in biological matrices. nih.govnih.gov Although the provided search results primarily discuss HPLC-MS for other antibiotics like gentamicin (B1671437) and amphotericin B in biological matrices, the principle applies to this compound as well, particularly when high sensitivity and specificity are required for complex samples encountered in preclinical studies. nih.govnih.gov Sample preparation, including extraction procedures, is a key element in bioanalytical processes for biological matrices to minimize interference. nih.govasm.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281051 |
Interactive Data Tables
While detailed quantitative data for this compound analysis across all methods was not consistently available in a format suitable for complex interactive tables, the following presents key parameters from the described HPLC method for simultaneous estimation of this compound and Ketoconazole in cream formulation:
RP-HPLC Parameters for this compound and Ketoconazole Analysis
| Parameter | Value | Citation |
| Column | Thermosil C-18, 250 mm, 4.6 mm, 5µm | ijpsr.com |
| Mobile Phase | 0.4% diisopropylamine in methanol : 0.5% Ammonium acetate in water (90:10 v/v), pH 6.5 | ijpsr.com |
| Flow Rate | 1.0 ml/min | ijpsr.com |
| Detection Wavelength | 263 nm | ijpsr.com |
| This compound Retention Time | 2.433 min | ijpsr.com |
| This compound Linearity Range | 50-250 μg/ml | ijpsr.com |
Sensitivity of Bioassay with Paecilomyces varioti
| Indicator Organism | Bioassay Sensitivity | Citation |
| Paecilomyces varioti | 0.01 - 0.02 μg/ml | nih.govnih.govasm.org |
Hamycin in Advanced Drug Delivery Systems Research
Liposomal Formulations for Enhanced Pharmacological Profiles in Pre-clinical Models
Liposomes, as drug carriers, offer potential advantages for Hamycin, including improved stability, reduced toxicity, and altered pharmacokinetic profiles. nih.govtandfonline.com Pre-clinical studies have explored various liposomal compositions and their impact on this compound's efficacy and safety in animal models of fungal infections. nih.govnih.govnih.gov Encapsulation of this compound in liposomes has been shown to maintain its antifungal activity while significantly reducing toxicity in vitro and in vivo. nih.gov
Impact on Drug Distribution and Organ Targeting in Animal Models
Liposomal encapsulation of this compound has been shown to influence its distribution in animal models compared to the free drug. Studies using HPLC to analyze this compound distribution in various tissues revealed a significant reduction in the concentration of the liposomal drug in circulation compared to the free form. nih.govnih.gov This altered distribution can lead to reduced exposure of healthy tissues to the drug, contributing to decreased toxicity. nih.govtandfonline.com
In experimental aspergillosis in mice, liposomal this compound demonstrated effectiveness in reducing the fungal load in organs such as the lung, liver, spleen, and kidney. nih.govnih.gov This suggests that liposomal formulations can facilitate the delivery of this compound to infected tissues.
Optimization of Liposomal Composition for In Vitro and In Vivo Efficacy
The composition of liposomal formulations plays a crucial role in their performance, affecting drug encapsulation efficiency, stability, release characteristics, and interaction with biological systems. europa.eunih.govfrontiersin.org Research on liposomal this compound has investigated the impact of different lipid components, such as phosphatidylcholine (SPC), phosphatidic acid (PA), and cholesterol, on its toxicity and antifungal activity. nih.govnih.gov
Studies have shown that incorporating cholesterol into liposomes containing this compound can decrease in vivo toxicity in a dose-dependent manner. nih.govnih.gov For instance, in experimental aspergillosis in mice, liposomes composed of SPC and PA with cholesterol (molar ratio 4:5:1) showed an LD50 of 2.8 mg/kg, whereas liposomes without cholesterol (SPC/PA; molar ratio 9:1) had a lower LD50 of 0.35 mg/kg. nih.gov
The antifungal activity of liposomal this compound has also been evaluated based on liposomal composition. While free this compound showed limited protective effect in animal models, liposomal formulations significantly increased survival rates and reduced fungal burden in organs. nih.govnih.gov For example, liposomal this compound at an equivalent dose of 0.1 mg/kg in SPC/PA liposomes (9:1 molar ratio) resulted in 90% survival, while the addition of cholesterol (SPC/cholesterol/PA; 4:5:1 molar ratio) at the same dose led to 60% survival over the same period in a mouse model of aspergillosis. nih.gov
These findings highlight the importance of optimizing lipid composition to balance reduced toxicity with maintained or enhanced therapeutic efficacy.
Here is a table summarizing some findings on the impact of liposomal composition on this compound toxicity and efficacy in pre-clinical models:
| Liposome Composition (Molar Ratio) | Experimental Model | LD50 (mg/kg) | Survival Rate (%) (at 0.1 mg/kg) | Fungal Load Reduction in Organs | Source |
| SPC/PA (9:1) | Experimental Aspergillosis (mice) | 0.35 | 90% (after 7 days) | Effective | nih.gov |
| SPC/Cholesterol/PA (4:5:1) | Experimental Aspergillosis (mice) | 2.8 | 60% (after 7 days) | Effective | nih.gov |
| SPC, SPC:Choline (1:1), DMPC | Experimental Aspergillosis (mice) | Not specified | Increased survival compared to free drug | Decreased fungal count | nih.gov |
| Dimyristoyl phosphatidyl choline, dimyristoyl phosphatidyl glycerol, cholesterol | Candidiasis (mice) | Reduced toxicity with increased cholesterol | Increased survival compared to free drug | Reduction in CFUs in kidneys | nih.gov |
Mannosylated Liposomes for Targeted Delivery
Targeted drug delivery systems aim to concentrate the drug at the site of infection or disease, minimizing exposure to healthy tissues and potentially improving efficacy while further reducing toxicity. core.ac.ukmdpi.com Mannosylated liposomes, which have mannose residues on their surface, have been explored for targeted delivery of this compound, particularly to macrophages. nih.govias.ac.innottingham.ac.uk Macrophages are involved in the uptake of particles and can be reservoirs for certain infections. ias.ac.in
Mannose receptors are expressed on the surface of macrophages, and liposomes decorated with mannose ligands can be selectively taken up by these cells through receptor-mediated endocytosis. ias.ac.innottingham.ac.uknih.gov This targeting strategy has been investigated for delivering drugs to treat intracellular infections or conditions where macrophages play a significant role. ias.ac.in
In the context of this compound delivery, mannosylated liposomes have been studied for their potential in treating experimental aspergillosis and leishmaniasis in animal models. nih.govias.ac.innottingham.ac.uk Studies in experimental aspergillosis in BALB/c mice showed that this compound incorporated into mannosylated liposomes produced less toxicity and enhanced antifungal activity compared to free this compound. nih.gov Mannose-bearing liposomal this compound was found to be more potent than regular liposomal this compound in reducing spleen parasite load in a hamster model of artificial leishmaniasis. nottingham.ac.uk
The incorporation of cholesterol into mannosylated liposomes containing this compound was also found to decrease toxicity and increase survival rates in infected animals. nih.gov HPLC studies on the tissue distribution of mannosylated liposomal this compound showed a reduction in its concentration in circulation compared to free drug and neutral liposomes, suggesting altered biodistribution potentially favoring uptake by target cells. nih.gov
Exploration of Other Nanoparticle-Based Delivery Systems for this compound (Conceptual Research)
Beyond liposomes, other nanoparticle-based delivery systems are being explored conceptually for their potential application with antifungal agents like this compound. Nanoparticles, in general, offer advantages such as improved drug solubility, enhanced permeability, controlled release, and the possibility of targeted delivery through surface modifications. nih.govmdpi.comnih.govnih.gov
While specific detailed research on this compound encapsulated in a wide variety of other nanoparticle systems (such as polymeric nanoparticles, solid lipid nanoparticles, or dendrimers) was not extensively found in the provided search results, the broader field of nanoparticle-based drug delivery for antimicrobial and antifungal agents is an active area of research. nih.govnih.govnih.govmdpi.comdovepress.com These systems are being investigated for their ability to improve the therapeutic index of drugs, overcome limitations of conventional formulations, and achieve targeted delivery to infection sites or specific cell types. nih.govmdpi.comnih.gov
Conceptual research in this area for this compound would likely focus on identifying nanoparticle platforms that could further optimize its delivery, potentially offering different release profiles, improved stability under specific conditions, or alternative targeting mechanisms compared to liposomes. The choice of nanoparticle material and design would depend on the desired route of administration, the target site, and the specific physicochemical properties of this compound. mdpi.comresearchgate.net Given the challenges associated with this compound's toxicity and pharmacokinetics, the exploration of diverse nanoparticle platforms represents a potential avenue for developing safer and more effective this compound formulations in the future. nih.govnih.gov
Research Directions and Future Perspectives for Hamycin
Exploration of Undiscovered Biosynthetic Capabilities for Novel Analogues
The biosynthesis of polyene antibiotics like Hamycin is a complex process carried out by specific microorganisms, primarily Streptomyces species. mdpi.com These biosynthetic pathways involve a series of enzymatic reactions that assemble the macrolactone ring, introduce modifications, and attach sugar moieties. mdpi.com Understanding and manipulating these biosynthetic gene clusters (BGCs) can lead to the discovery and production of novel this compound analogues. preprints.org
Genome mining of various actinomycete genomes has revealed the presence of BGCs for polyenes, suggesting a wider potential for discovering new structural variants. mdpi.com Enzymes within these pathways, such as glycosyltransferases, play a crucial role in attaching sugar residues, which are essential for the biological activity of most polyenes. mdpi.com Studies on extending glycosyltransferases, like PegA involved in the biosynthesis of disaccharide-containing polyenes, highlight the potential to generate novel glycoanalogues with altered properties. mdpi.com By exploring the diversity of these enzymes and manipulating their activity through genetic engineering, researchers aim to unlock the production of this compound analogues with potentially improved characteristics. mdpi.com
Development of Next-Generation this compound Derivatives with Improved Biological Profiles
Developing next-generation this compound derivatives focuses on improving its therapeutic index, which involves enhancing efficacy and/or reducing toxicity. Chemical modification of natural products is a well-established strategy to achieve improved biological profiles. nih.gov For polyene antibiotics, modifications to the macrolactone ring and attached sugar moieties have shown promise in altering properties such as water solubility, toxicity, and selectivity for fungal ergosterol (B1671047) over mammalian cholesterol. mdpi.comresearchgate.net
Studies on other polyenes, such as amphotericin B, have demonstrated that modifications like amidation or esterification of the carboxylic group, introduction of additional positive charges, and alterations to hydroxyl groups can lead to improved pharmacological properties. researchgate.net Similarly, modifying sugar residues, such as the mycosamine (B1206536) sugar found in many polyenes, can impact activity and toxicity. mdpi.com
Liposomal formulations of this compound have shown reduced toxicity while maintaining antifungal efficacy in in vitro and in vivo studies. nih.gov This approach encapsulates the drug within lipid vesicles, which can alter its distribution and reduce interaction with host cells. nih.gov Further development of such delivery systems and the creation of novel chemical derivatives with enhanced solubility or targeted delivery capabilities are key areas of research. mdpi.comresearchgate.net
Interactive Table 1: Impact of Liposomal Encapsulation on this compound Efficacy in Mice Infected with Candida albicans nih.gov
| Formulation | Dose (mg/kg) | Average Survival Time (days) |
| Free this compound | 0.6 | 18 |
| Liposomal this compound | 0.6 | 38 |
| Liposomal this compound | 1.2 | Further improvement |
| Liposomal this compound | 1.8 | Further improvement |
Note: "Further improvement" indicates increased survival and reduced fungal burden in kidneys compared to the 0.6 mg/kg liposomal dose.
Targeting Emerging Pathogens and Addressing Antimicrobial Resistance with this compound-Based Agents
Antimicrobial resistance (AMR) is a significant global health threat, with an increasing number of pathogens developing resistance to existing treatments. nih.govhealthdata.org There is an urgent need for new antimicrobial agents with novel mechanisms of action or the ability to overcome existing resistance mechanisms. nih.govnih.govmdpi.com
This compound, as a polyene antifungal, primarily targets ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. oup.comrjptonline.org This mechanism is distinct from many other classes of antimicrobial agents, which could make this compound and its derivatives valuable against pathogens resistant to conventional drugs. mdpi.comrjptonline.org
Research is exploring the potential of this compound-based agents against emerging fungal pathogens and resistant strains. While the primary activity of this compound is antifungal, the broader context of antimicrobial resistance research involves investigating compounds that can target a range of resistant microorganisms, including bacteria. healthdata.orgmdpi.comwho.int Studies on synergistic effects of this compound with other antimicrobial agents are also relevant in the context of combating resistance. researchgate.net
Interactive Table 2: Examples of Priority Bacterial Pathogens Highlighted in the Context of Antimicrobial Resistance who.int
| Priority Level | Examples of Pathogens |
| Critical | Gram-negative bacteria resistant to last-resort antibiotics |
| High | Mycobacterium tuberculosis (drug-resistant) |
| High | Salmonella, Shigella, Neisseria gonorrhoeae |
| High | Pseudomonas aeruginosa, Staphylococcus aureus |
Note: This table provides examples of bacterial pathogens facing significant resistance challenges, highlighting the broader need for new antimicrobial strategies, which could potentially include exploring polyene-like mechanisms or synergistic approaches.
Integration of Synthetic Biology and Chemical Synthesis for Optimized this compound Analogues
The integration of synthetic biology and chemical synthesis offers powerful approaches for generating and optimizing natural product analogues, including this compound. mdpi.comsouthcoastbiosciencesdtp.ac.uksynbiobeta.comillinois.edu Synthetic biology enables the engineering of microbial hosts and biosynthetic pathways to produce novel compounds or increase the yield of desired molecules. mdpi.comsouthcoastbiosciencesdtp.ac.ukillinois.eduplos.org Chemical synthesis provides complementary tools for modifying natural products or synthesizing analogues that may not be accessible through biological routes alone. mdpi.comnih.gov
By combining these approaches, researchers can design and produce this compound analogues with tailored properties. Synthetic biology tools can be used to manipulate the this compound BGC in Streptomyces pimprina or heterologous hosts to generate structural variations through combinatorial biosynthesis or mutasynthesis. mdpi.comnih.govnih.gov Subsequently, chemical synthesis can be employed to further modify these biosynthetically produced analogues or to create entirely synthetic compounds based on the this compound scaffold. mdpi.comnih.gov This integrated approach allows for systematic exploration of the structure-activity relationship (SAR) of this compound and its derivatives, facilitating the design of compounds with improved efficacy, reduced toxicity, and enhanced pharmacokinetic properties. researchgate.netresearchgate.netmdpi.commdpi.comcore.ac.uk
Interactive Table 3: Approaches in Integrated Synthetic Biology and Chemical Synthesis for Compound Optimization
| Approach | Description | Application to this compound Analogues |
| Synthetic Biology | Engineering of microbial hosts and biosynthetic pathways. southcoastbiosciencesdtp.ac.ukillinois.eduplos.org | Manipulation of this compound BGC for novel analogues or increased production. mdpi.comnih.gov |
| Chemical Synthesis | De novo synthesis or modification of existing compounds. mdpi.comnih.gov | Modification of biosynthetically produced this compound analogues; synthesis of novel structures. mdpi.comnih.gov |
| Combinatorial Biosynthesis | Creating libraries of compounds by mixing and matching enzymatic steps. nih.gov | Generation of diverse this compound analogues by altering biosynthetic enzymes. mdpi.comnih.gov |
| Mutasynthesis | Feeding modified precursors to mutant strains to produce altered products. nih.gov | Production of this compound analogues by providing synthetic building blocks to engineered Streptomyces. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Analyzing the relationship between chemical structure and biological activity. researchgate.netmdpi.commdpi.comcore.ac.uk | Guiding the design and synthesis of this compound analogues with improved properties. researchgate.netresearchgate.netmdpi.commdpi.comcore.ac.uk |
Q & A
Q. What methodologies validate the reproducibility of this compound’s antifungal activity in 3D organoid models compared to traditional 2D cultures?
- Methodological Answer: Develop Candida-infected lung organoids using primary human bronchial epithelial cells. Compare this compound efficacy via ATP-based viability assays and histopathology. Normalize drug penetration differences using fluorescently labeled this compound and multiphoton imaging .
Ethical & Reporting Standards
- Data Transparency : Per ICH guidelines, share raw spectral data (HPLC, NMR) and experimental protocols via supplementary materials. Annotate outliers with justification (e.g., instrument error logs) .
- Conflict Resolution : For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies. Use PICO frameworks to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
